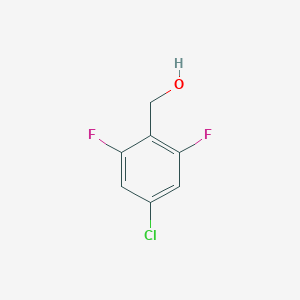
(4-クロロ-2,6-ジフルオロフェニル)メタノール
概要
説明
(4-Chloro-2,6-difluorophenyl)methanol is a chemical compound with the molecular formula C7H5ClF2O It is characterized by the presence of a chloro group and two fluoro groups attached to a phenyl ring, along with a methanol group
科学的研究の応用
(4-Chloro-2,6-difluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
生化学分析
Biochemical Properties
(4-Chloro-2,6-difluorophenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of (4-Chloro-2,6-difluorophenyl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (4-Chloro-2,6-difluorophenyl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Chloro-2,6-difluorophenyl)methanol has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage oxidative damage .
Molecular Mechanism
At the molecular level, (4-Chloro-2,6-difluorophenyl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, (4-Chloro-2,6-difluorophenyl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chloro-2,6-difluorophenyl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-2,6-difluorophenyl)methanol remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of (4-Chloro-2,6-difluorophenyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
(4-Chloro-2,6-difluorophenyl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels in the body. For instance, (4-Chloro-2,6-difluorophenyl)methanol is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites .
Transport and Distribution
The transport and distribution of (4-Chloro-2,6-difluorophenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, (4-Chloro-2,6-difluorophenyl)methanol may be transported into cells via organic anion transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of (4-Chloro-2,6-difluorophenyl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (4-Chloro-2,6-difluorophenyl)methanol has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,6-difluorophenyl)methanol typically involves the reaction of 4-chloro-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of (4-Chloro-2,6-difluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
(4-Chloro-2,6-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-2,6-difluorobenzaldehyde or 4-chloro-2,6-difluorobenzoic acid.
Reduction: 4-Chloro-2,6-difluorotoluene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
作用機序
The mechanism of action of (4-Chloro-2,6-difluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and specificity for certain molecular targets .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-fluorobenzenemethanol
- 4-Chloro-2,3,6-trifluorobenzyl alcohol
- 3-Chloro-2,6-difluorobenzyl alcohol
Uniqueness
(4-Chloro-2,6-difluorophenyl)methanol is unique due to the specific arrangement of chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can make it more suitable for certain applications compared to its analogs .
特性
IUPAC Name |
(4-chloro-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRUXYQDIIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951461 | |
| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-93-8 | |
| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
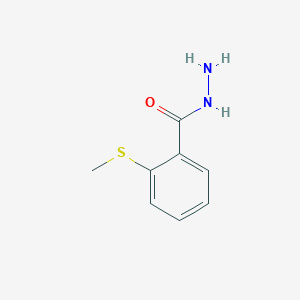
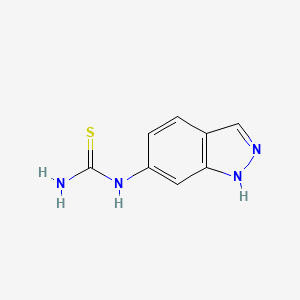


![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)

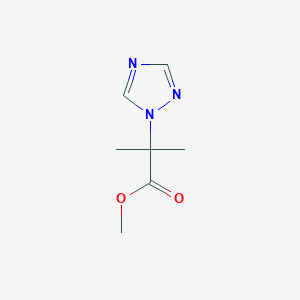



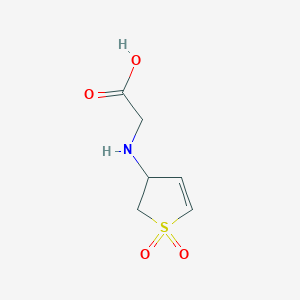


![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
